3-(4-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the para position relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
- 3-(4-Methoxyphenyl)-1H-imidazole-2-carboxylic acid
Uniqueness
3-(4-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to indole and imidazole derivatives. The sulfur atom in the thiazole ring can participate in unique interactions and reactions that are not possible with other heterocycles.
Properties
Molecular Formula |
C11H9NO3S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14) |
InChI Key |
LQLQPLVCWYYNFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2)C(=O)O |
Origin of Product |
United States |
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